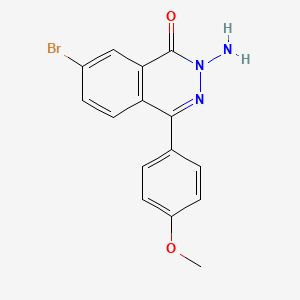
2-amino-7-bromo-4-(4-methoxyphenyl)-1(2H)-Phthalazinone
概要
説明
2-amino-7-bromo-4-(4-methoxyphenyl)-1(2H)-Phthalazinone is a chemical compound that belongs to the phthalazine family Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyridazine ring This particular compound is characterized by the presence of an amino group at the second position, a bromine atom at the seventh position, and a methoxyphenyl group at the fourth position of the phthalazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-bromo-4-(4-methoxyphenyl)-1(2H)-Phthalazinone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Amination: The amino group can be introduced at the second position through nucleophilic substitution reactions using ammonia or amines.
Methoxylation: The methoxyphenyl group can be attached to the fourth position through electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
2-amino-7-bromo-4-(4-methoxyphenyl)-1(2H)-Phthalazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
2-amino-7-bromo-4-(4-methoxyphenyl)-1(2H)-Phthalazinone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, dyes, and pharmaceuticals.
作用機序
The mechanism of action of 2-amino-7-bromo-4-(4-methoxyphenyl)-1(2H)-Phthalazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-amino-4-(4-methoxyphenyl)phthalazin-1(2H)-one: Lacks the bromine atom at the seventh position.
7-bromo-4-(4-methoxyphenyl)phthalazin-1(2H)-one: Lacks the amino group at the second position.
2-amino-7-bromo-phthalazin-1(2H)-one: Lacks the methoxyphenyl group at the fourth position.
Uniqueness
2-amino-7-bromo-4-(4-methoxyphenyl)-1(2H)-Phthalazinone is unique due to the combination of its functional groups, which confer specific chemical and biological properties
特性
分子式 |
C15H12BrN3O2 |
|---|---|
分子量 |
346.18 g/mol |
IUPAC名 |
2-amino-7-bromo-4-(4-methoxyphenyl)phthalazin-1-one |
InChI |
InChI=1S/C15H12BrN3O2/c1-21-11-5-2-9(3-6-11)14-12-7-4-10(16)8-13(12)15(20)19(17)18-14/h2-8H,17H2,1H3 |
InChIキー |
BZQJOIOUZVTEEF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C3=C2C=CC(=C3)Br)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
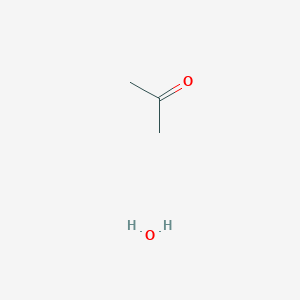
![1-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-3-nitro-1H-pyrazole](/img/structure/B8529814.png)
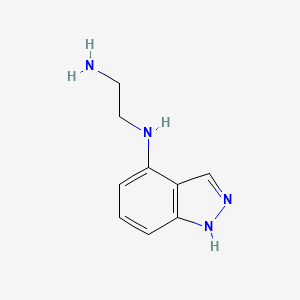
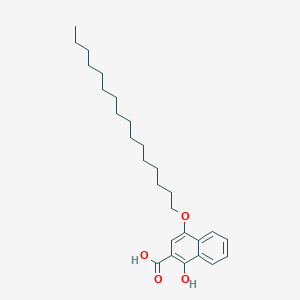
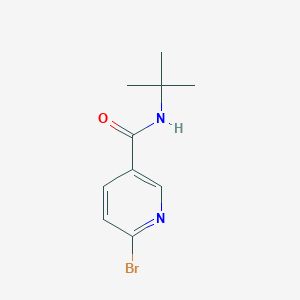

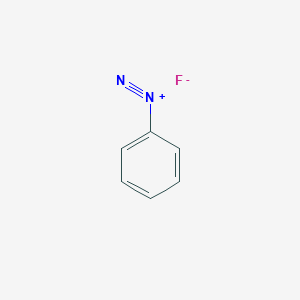
![3-Benzoyl-2,3,4,6-tetrahydrobenzo[c][2,7]naphthyridin-5(1H)-one](/img/structure/B8529847.png)
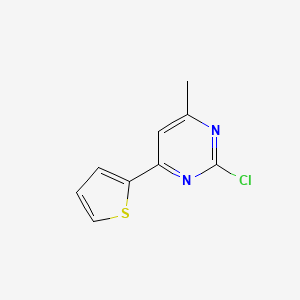
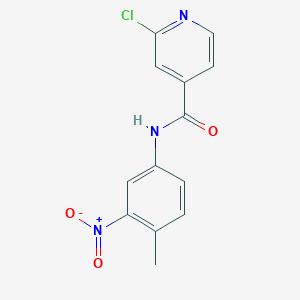
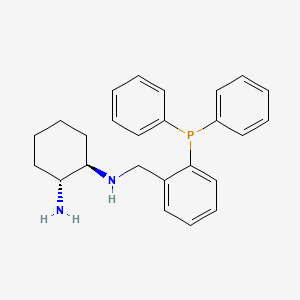
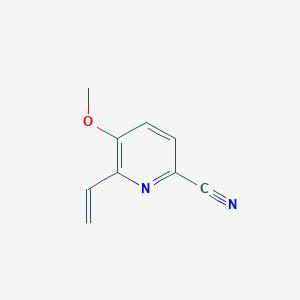
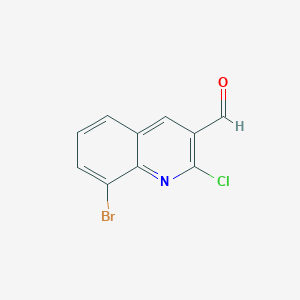
![tert-butyl N-[(4S)-4-amino-5-hydroxypentyl]carbamate](/img/structure/B8529874.png)
